6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid
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Overview
Description
6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid is a compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring bearing a carboxylic acid group. The compound’s structure includes a phenyl group attached to a cyclohexyl ring, which is further connected to a pyridine ring with a carboxylic acid group and an oxo group at specific positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted cyclohexanone, the phenyl group can be introduced via a Friedel-Crafts acylation reaction. The resulting intermediate can then undergo further reactions to introduce the pyridine ring and the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
6-Oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid is unique due to its specific structural features, including the phenylcyclohexyl group attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, differentiating it from other pyridinecarboxylic acids .
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
6-oxo-1-(3-phenylcyclohexyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H19NO3/c20-17-10-9-15(18(21)22)12-19(17)16-8-4-7-14(11-16)13-5-2-1-3-6-13/h1-3,5-6,9-10,12,14,16H,4,7-8,11H2,(H,21,22) |
InChI Key |
AMQYBHRNVZHUAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N2C=C(C=CC2=O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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